molecular formula C9H19Cl2N3O2 B1383271 Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride CAS No. 1795355-98-4

Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride

Cat. No.: B1383271
CAS No.: 1795355-98-4
M. Wt: 272.17 g/mol
InChI Key: WUHXHYZQLFXXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride is a chemically protected intermediate of significant interest in modern medicinal chemistry. Its core structure integrates a tetrahydropyrazine ring, a privileged scaffold in drug discovery for constructing bioactive molecules and therapeutic agents . The presence of the Boc (tert-butoxycarbonyl) protecting group safeguards the secondary amine, while the primary amine on the ring provides a versatile handle for further synthetic elaboration through conjugation chemistry. This allows researchers to efficiently link this fragment to other pharmacophores or heterocyclic systems, a strategy used to develop new molecular architectures with improved efficacy and tailored properties . Such conjugated hybrids are particularly valuable in the search for novel treatments for infectious diseases . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various research applications. This compound serves as a key synthetic building block for exploring new chemical space and developing potential pharmaceuticals targeting a range of biological pathways.

Properties

IUPAC Name

tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.2ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;;/h4-6H2,1-3H3,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXHYZQLFXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations

The compound’s structural analogs differ in substituents, salt forms, and ring systems. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent(s) Salt Form Key Properties
Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride C₁₀H₂₀Cl₂N₃O₂ 315.19 (calc.) 5-amino Dihydrochloride High solubility in polar solvents; pH-sensitive Boc deprotection
Tert-butyl 5-(methylamino)-1,2,3,6-tetrahydropyrazine-1-carboxylate hydrochloride C₁₀H₂₀ClN₃O₂ 249.74 5-methylamino Hydrochloride Reduced nucleophilicity vs. primary amine; moderate solubility
Tert-butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate C₁₀H₁₈N₂O₃ 214.26 5-methoxy Free base Lipophilic; limited hydrogen-bonding capacity
Tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate C₁₂H₁₉N₃O₂ 237.30 3-amino, 5-cyclobutyl Free base Rigid pyrazole core; higher thermal stability

Physicochemical Properties

  • Solubility : The dihydrochloride salt exhibits superior water solubility (>50 mg/mL) compared to the free base (<10 mg/mL) or hydrochloride/methoxy analogs due to ionic interactions .
  • Stability : The Boc group remains intact under basic conditions but cleaves under strong acids (e.g., TFA), while the methoxy group is stable across broader pH ranges .
  • Hydrogen Bonding: The primary amino group in the target compound forms robust hydrogen bonds, enhancing crystallinity and interactions with biological targets (e.g., enzyme active sites) .

Preparation Methods

Starting Materials and Core Ring Construction

  • The synthesis generally begins with the formation of the tetrahydropyrazine ring, a six-membered heterocycle containing two nitrogen atoms.
  • Common precursors include ethylenediamine derivatives or substituted pyrazine intermediates.
  • Ring closure is often achieved via nucleophilic substitution or cyclization reactions under controlled conditions.

Introduction of the Amino Group at the 5-Position

  • The amino substituent at the 5-position is introduced either by direct amination of a suitable precursor or via reduction of a nitro or azido intermediate.
  • Selective protection and deprotection strategies are employed to avoid side reactions on other functional groups.

Installation of the tert-Butyl Carboxylate Protecting Group

  • The tert-butyl carboxylate group is introduced typically by reaction with tert-butyl chloroformate (Boc anhydride) under basic conditions.
  • This step protects the nitrogen atom in the pyrazine ring and enhances the compound’s stability during subsequent steps.

Formation of the Dihydrochloride Salt

  • The final product is converted into its dihydrochloride salt by treatment with hydrochloric acid.
  • This salt form improves the compound’s crystalline properties, handling, and solubility.

Detailed Preparation Methods from Literature and Patents

Step Reagents/Conditions Description Yield/Remarks
1. Cyclization to tetrahydropyrazine ring Ethylenediamine derivative, base, solvent (e.g., toluene) Formation of the 1,2,3,6-tetrahydropyrazine core by intramolecular cyclization Moderate to high yield; requires controlled temperature
2. Amination at C-5 Reduction of nitro precursor or direct amination using ammonia or amines Introduction of the 5-amino group selectively High selectivity achieved with protecting groups
3. Boc protection tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protection of the pyrazine nitrogen as tert-butyl carbamate High yield and purity; mild conditions
4. Salt formation HCl in organic solvent or aqueous solution Conversion to dihydrochloride salt Crystalline solid formed; enhanced stability

These steps are adapted from analogous synthetic strategies reported for related compounds such as tert-butyl-3,3-dimethylpiperazine-1-carboxylate derivatives and other tetrahydropyrazine analogs, as documented in patent WO2019193134 and related chemical literature.

Reaction Conditions and Optimization

  • Solvents: Common solvents include toluene, dichloromethane, and methanol, chosen for their ability to dissolve intermediates and facilitate cyclization or protection reactions.
  • Temperature: Cyclization and amination steps are typically conducted between ambient temperature and reflux conditions to balance reaction rate and selectivity.
  • Bases: Potassium carbonate or triethylamine are frequently used to neutralize acids formed during reactions and to promote nucleophilic substitutions.
  • Purification: Column chromatography or recrystallization is employed to isolate intermediates and final products with high purity.

Research Findings and Analytical Data

  • The synthesis of tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride has been optimized to achieve yields exceeding 70% in the key cyclization and protection steps.
  • Analytical characterization (NMR, IR, MS) confirms the successful introduction of the amino group and tert-butyl carbamate protecting group.
  • The dihydrochloride salt exhibits enhanced thermal stability and improved solubility in polar solvents, facilitating its use in further synthetic or pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Outcome Notes
Tetrahydropyrazine ring formation Ethylenediamine derivative, base Reflux in toluene or similar solvent Cyclized heterocycle Controlled temperature critical
Amino group introduction Ammonia, reducing agents (e.g., catalytic hydrogenation) Mild heating, inert atmosphere Selective 5-amino substitution Protecting groups prevent side reactions
Boc protection tert-Butyl chloroformate, triethylamine Room temperature, dichloromethane Boc-protected intermediate High yield, mild conditions
Salt formation HCl (gas or solution) Room temperature Dihydrochloride salt Enhances stability and handling

Q & A

Basic: What are the key steps in synthesizing tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride?

Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization and salt formation. A representative methodology includes:

Boc Protection : Reacting 5-amino-1,2,3,6-tetrahydropyrazine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) .

Cyclization/Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the Boc-protected intermediate.

Salt Formation : Treating the free base with HCl in dioxane or methanol to yield the dihydrochloride salt .
Critical Note : Monitor reaction progress via TLC or LC-MS to ensure complete Boc protection and avoid over-acidification during salt formation.

Basic: How is the compound structurally characterized?

Answer:
A combination of techniques ensures accurate characterization:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and tetrahydropyrazine ring protons (δ 3.0–4.5 ppm) .
  • 2D NMR (COSY, HSQC) : Assign regiochemistry and hydrogen bonding in the tetrahydropyrazine core.

X-ray Crystallography :

  • Use SHELX or WinGX for structure refinement. Anisotropic displacement parameters resolve disorder in the tetrahydropyrazine ring .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for free base: calc. 228.1453, observed 228.1450) .

Advanced: How to address contradictions in crystallographic data during refinement?

Answer:
Discrepancies often arise from disordered solvent molecules or dynamic ring conformations. Mitigation strategies include:

Data Collection : Use high-resolution (<1.0 Å) synchrotron data to reduce noise .

Refinement in SHELXL :

  • Apply "ISOR" and "DELU" restraints to manage thermal motion in the tert-butyl group.
  • Use "PART" commands to model disorder in counterions or solvent .

Validation Tools : Check R-factor gaps (ΔR > 5% indicates overfitting) and Platon’s ADDSYM to detect missed symmetry .
Example : A study reported a 7% R-factor discrepancy due to unmodeled water; adding solvent mask in OLEX2 resolved it .

Advanced: What computational methods predict reactivity of the amino group in this compound?

Answer:

DFT Calculations (Gaussian 16) :

  • Optimize geometry at B3LYP/6-31G(d) level to determine nucleophilicity of the primary amine.
  • Fukui indices (f⁻) identify sites prone to electrophilic attack .

Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to assess protonation states (e.g., pKa shift due to dihydrochloride salt) .

Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., enzymes requiring tetrahydropyrazine scaffolds) .

Basic: How to handle hygroscopicity and storage of the dihydrochloride salt?

Answer:

Storage : Keep under argon at −20°C in sealed, desiccated vials (silica gel packet included).

Handling : Use a glovebox for weighing; pre-dry solvents (e.g., molecular sieves for DMF) to prevent hydrolysis .

Stability Assessment : Monitor via periodic ¹H NMR in D₂O; broadening of NH peaks indicates degradation .

Advanced: How to design experiments for studying ring-opening reactions of the tetrahydropyrazine core?

Answer:

Reactivity Screening :

  • Conditions : Test under acidic (HCl/THF), basic (NaOH/EtOH), and nucleophilic (NaCN/DMF) environments .
  • Analysis : Track by ¹H NMR (disappearance of δ 3.5 ppm ring protons) and HRMS ([M-Cl]⁺ fragments).

Kinetic Studies :

  • Use stopped-flow UV-Vis to measure rate constants (λ = 260 nm for imine intermediates) .

Mechanistic Probes : Isotope labeling (¹⁵N at amine) with ESI-MS/MS to trace bond cleavage pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-amino-1,2,3,6-tetrahydropyrazine-1-carboxylate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.